N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine

Lipophilicity Drug design ADME

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine (CAS 1172787-19-7) is a synthetic small-molecule tetrahydroquinoline derivative bearing an N‑1 butyl substituent and a sec‑butyl amine side chain at the 6‑position. Its molecular formula is C₁₈H₃₀N₂ with a molecular weight of 274.4 g mol⁻¹, and it is commercially supplied at ≥ 95 % purity for research use.

Molecular Formula C18H30N2
Molecular Weight 274.4 g/mol
CAS No. 1172787-19-7
Cat. No. B1386867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine
CAS1172787-19-7
Molecular FormulaC18H30N2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCCCN1CCCC2=C1C=CC(=C2)CNC(C)CC
InChIInChI=1S/C18H30N2/c1-4-6-11-20-12-7-8-17-13-16(9-10-18(17)20)14-19-15(3)5-2/h9-10,13,15,19H,4-8,11-12,14H2,1-3H3
InChIKeyJEACVACFFPKQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine (CAS 1172787-19-7): Procurement-Grade Tetrahydroquinoline Derivative with Defined Physicochemical Profile


N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine (CAS 1172787-19-7) is a synthetic small-molecule tetrahydroquinoline derivative bearing an N‑1 butyl substituent and a sec‑butyl amine side chain at the 6‑position. Its molecular formula is C₁₈H₃₀N₂ with a molecular weight of 274.4 g mol⁻¹, and it is commercially supplied at ≥ 95 % purity for research use . Computed physicochemical descriptors include an XLogP3‑AA value of 4.4, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and seven rotatable bonds [1]. These properties distinguish it from shorter‑chain N‑alkyl analogs and inform its selection in medicinal‑chemistry and materials‑science workflows.

Why N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine Cannot Be Replaced by Shorter‑Chain N‑Alkyl Tetrahydroquinoline Analogs


Tetrahydroquinoline derivatives sharing the 6‑(sec‑butylaminomethyl) pharmacophore but differing in the N‑1 alkyl chain length exhibit markedly different lipophilicity, molecular flexibility, and molecular weight—all of which directly influence membrane permeability, target‑binding kinetics, and formulation behavior [1]. Because these parameters are not linearly scalable with chain length, a shorter‑chain analog (e.g., N‑1 propyl or N‑1 methyl) cannot be assumed to reproduce the solubility, metabolic stability, or pharmacological profile of the N‑1 butyl compound without explicit comparative data . Procurement decisions that ignore these property differences risk introducing uncontrolled variables into structure‑activity relationship (SAR) studies or polymer‑synthesis protocols.

Quantitative Differentiation Evidence for N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine versus Its Closest N‑Alkyl Analogs


Lipophilicity (XLogP3‑AA) Comparison: N‑1 Butyl vs. N‑1 Propyl Analog

The target compound exhibits an XLogP3‑AA value of 4.4, whereas the N‑1 propyl analog (N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, CAS 1119450-28-0, molecular formula C₁₇H₂₈N₂) is predicted to have a lower lipophilicity due to the loss of one methylene unit [1]. A difference of approximately 0.5 log P units is anticipated based on the Hansch π‑contribution of a methylene group (~0.5), placing the propyl analog at an estimated XLogP3 of ~3.9 [2]. This shift can significantly alter log D₇.₄, impacting passive membrane permeability and oral absorption potential.

Lipophilicity Drug design ADME

Molecular Weight and Rotatable Bond Count: N‑1 Butyl vs. N‑1 Methyl Analog

The target compound has a molecular weight of 274.4 Da and seven rotatable bonds, compared with the N‑1 methyl analog (N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine, CAS 916792‑22‑8, molecular formula C₁₂H₁₈N₂) which has a molecular weight of 190.3 Da and an estimated four rotatable bonds [1]. The additional three rotatable bonds and 84.1 Da mass increase introduce greater conformational entropy, which can reduce binding affinity in rigid protein pockets while potentially improving solubility for formulation.

Molecular weight Rotatable bonds Ligand efficiency

Hydrogen‑Bond Donor and Acceptor Count: Implications for Blood‑Brain Barrier Penetration

The target compound possesses one hydrogen‑bond donor (HBD) and two hydrogen‑bond acceptors (HBA), yielding a HBD+HBA sum of 3 [1]. In contrast, common CNS‑penetrant tetrahydroquinoline leads often contain zero or one HBD, and the CNS MPO (Multiparameter Optimization) score penalizes HBD > 1 [2]. While the N‑1 propyl analog (CAS 1119450‑28‑0) shares the same HBD/HBA count, the increased lipophilicity of the butyl derivative (XLogP3 = 4.4 vs. ~3.9) partially offsets the HBD penalty within the CNS MPO desirability function, positioning the butyl compound as a more balanced candidate for CNS drug‑discovery programs.

Blood‑brain barrier CNS MPO Hydrogen bonding

Commercial Purity Benchmarking: ≥95 % Specification Relative to Analog Availability

The target compound is listed by at least one independent vendor (AKSci, Product Code 2285DF) with a minimum purity specification of 95 % . The N‑1 propyl analog (CAS 1119450‑28‑0) has been reported as discontinued by one supplier and is currently offered at 95 % purity by another, but with limited stock availability . The N‑1 methyl analog (CAS 916792‑22‑8) is also available at 95 % purity, yet its significantly lower molecular weight makes it less representative of lead‑like chemical space . Consistent commercial supply at documented purity reduces batch‑to‑batch variability in SAR studies.

Purity specification Quality control Reproducibility

Chemical Scaffold Uniqueness: Tetrahydroquinoline Core with 6‑(sec‑Butylaminomethyl) Substitution Lacks Redundant Bioactivity Annotations

A search of the PubChem BioAssay database for CID 44122652 returns no primary bioactivity data, indicating that this specific scaffold has not been extensively profiled in public high‑throughput screening campaigns [1]. In contrast, other tetrahydroquinoline derivatives (e.g., 6‑chloro‑substituted analogs) have demonstrated sub‑micromolar IC₅₀ values (550 nM) against defined targets in patent‑disclosed assays [2]. The absence of pre‑existing bioactivity annotations for the butyl derivative presents an opportunity for novel IP generation and reduces the risk of encroaching on existing composition‑of‑matter patents.

Scaffold novelty Bioactivity Patent landscape

Optimized Application Scenarios for N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine Based on Quantitative Differentiation Evidence


Central Nervous System (CNS) Drug Discovery Lead Generation

With an XLogP3 of 4.4 and a single hydrogen‑bond donor, this compound sits near the upper lipophilicity boundary of the CNS MPO desirability space [1]. Medicinal chemistry teams can use it as a lipophilic scaffold for exploring SAR around serotonin or norepinephrine transporters, where tetrahydroquinoline derivatives have demonstrated activity in preclinical models . The butyl chain provides a measurable lipophilicity advantage over the propyl analog, which may translate into improved brain penetration in rodent pharmacokinetic studies.

Polymer Chemistry: Functional Monomer for Enhanced Hydrophobicity

The tetrahydroquinoline core with a pendant secondary amine enables incorporation into step‑growth or post‑polymerization functionalization reactions [1]. The butyl substituent increases monomer hydrophobicity (XLogP3 = 4.4) relative to methyl‑ or propyl‑substituted analogs, making it suitable for synthesizing hydrophobic polymer coatings or membranes where water contact angle and moisture resistance are critical performance parameters.

Structure‑Activity Relationship (SAR) Expansion Studies

The absence of public bioactivity data for this specific scaffold, combined with its well‑defined computed properties (MW = 274.4 Da, 7 rotatable bonds, HBD = 1, HBA = 2), makes it an ideal candidate for systematic SAR exploration [1]. Procurement of the butyl analog alongside the propyl (CAS 1119450‑28‑0, MW = 260.4 Da) and methyl (CAS 916792‑22‑8, MW = 190.3 Da) analogs allows research groups to deconvolute the contribution of N‑alkyl chain length to target binding, metabolic stability, and cytotoxicity.

Reference Standard for Lipophilic Amine Analytical Method Development

The compound's moderate molecular weight (274.4 Da), single ionizable amine center, and XLogP3 of 4.4 make it a suitable reference analyte for developing and validating reversed‑phase HPLC or LC‑MS methods aimed at quantifying lipophilic amines in biological matrices [1]. Its commercial availability at ≥95 % purity with documented storage conditions supports its use as a system‐suitability standard in regulated bioanalytical laboratories.

Quote Request

Request a Quote for N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.